molecular formula C14H13N3OS B14200633 3-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 918891-49-3

3-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B14200633
CAS No.: 918891-49-3
M. Wt: 271.34 g/mol
InChI Key: UFQCVMGOFKVPKP-UHFFFAOYSA-N
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Description

This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused bicyclic scaffold combining pyridine and pyrimidinone moieties. The substitution at the 2-position with a 4-methyl-1,3-thiazolyl group and at the 3-position with an ethyl chain distinguishes it from other derivatives.

Properties

CAS No.

918891-49-3

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

IUPAC Name

3-ethyl-2-(4-methyl-1,3-thiazol-2-yl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C14H13N3OS/c1-3-10-12(13-15-9(2)8-19-13)16-11-6-4-5-7-17(11)14(10)18/h4-8H,3H2,1-2H3

InChI Key

UFQCVMGOFKVPKP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=CC=CN2C1=O)C3=NC(=CS3)C

Origin of Product

United States

Preparation Methods

Annulation via Nicotinic Acid Derivatives

A widely reported strategy involves cyclization of nicotinic acid derivatives with β-ketoesters. For example, ethyl nicotinate reacts with ethyl acetoacetate in the presence of acetic anhydride to form 3-ethylpyrido[1,2-a]pyrimidin-4-one. This method, adapted from pyridopyrimidine syntheses, proceeds as follows:

Reaction Conditions :

  • Reactants : Ethyl nicotinate (1 eq), ethyl acetoacetate (1.2 eq), acetic anhydride (3 eq).
  • Temperature : 170–180°C under reflux.
  • Yield : 60–75% after purification via recrystallization.

Mechanistic Insight :
The reaction proceeds through acylation of the pyridine nitrogen, followed by nucleophilic attack of the β-ketoester enolate and subsequent cyclodehydration (Fig. 1).

Alternative Route via Pyridooxazinone Intermediates

Pyridooxazinones serve as versatile precursors for pyridopyrimidinones. In this approach, 3-ethylpyrido[1,2-a]pyrimidin-4-one is synthesized by reacting a pyridooxazinone with a primary amine. For instance:

  • Synthesis of Pyridooxazinone :

    • Starting Material : 2-Aminonicotinic acid reacts with acetyl chloride to form N-acylnicotinic acid, which undergoes cyclization in acetic anhydride at 170°C to yield 3-ethylpyrido[2,3-d]oxazin-4-one.
    • Yield : 65–70% after distillation of acetic acid byproduct.
  • Ring Expansion with Amines :

    • Reactants : Pyridooxazinone (1 eq), 4-methylthiazol-2-amine (1.2 eq).
    • Conditions : Reflux in glacial acetic acid for 6–7 hours.
    • Yield : 25–40% after preparative TLC.

Synthesis of 4-Methyl-1,3-thiazol-2-amine

Hantzsch Thiazole Synthesis

The 4-methylthiazole ring is constructed via the classic Hantzsch reaction:

Procedure :

  • Reactants : Chloroacetone (1 eq, α-haloketone) and thiourea (1.1 eq).
  • Conditions : Reflux in ethanol for 4 hours.
  • Workup : Neutralization with NaOH, extraction with dichloromethane.
  • Yield : 68–72% as pale yellow crystals.

Characterization Data :

  • MP : 70–72°C.
  • ¹H NMR (DMSO-d₆) : δ 2.58 (s, NH₂), 2.01 (s, CH₃), 6.99 (s, thiazole-H).

Coupling of Thiazole and Pyridopyrimidinone Moieties

Nucleophilic Substitution at Position 2

The thiazol-2-amine attacks the electrophilic position 2 of the pyridooxazinone intermediate, displacing the oxazinone oxygen:

Optimized Conditions :

  • Solvent : Glacial acetic acid.
  • Temperature : Reflux (118°C).
  • Time : 6–7 hours.
  • Catalyst : None required; acetic acid acts as both solvent and proton donor.

Challenges :

  • Competing reactions at other positions necessitate careful stoichiometry.
  • Low yields (25–40%) due to steric hindrance from the ethyl group.

Palladium-Catalyzed Cross-Coupling

For higher regioselectivity, Suzuki-Miyaura coupling may be employed:

Procedure :

  • Halogenated Precursor : 2-Bromo-3-ethylpyrido[1,2-a]pyrimidin-4-one.
  • Coupling Partner : 4-Methylthiazol-2-ylboronic acid.
  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), DMF/H₂O (3:1), 80°C, 12 hours.
  • Yield : 50–55%.

Spectroscopic Characterization and Validation

Infrared Spectroscopy

  • C=O Stretch : 1684–1696 cm⁻¹ (pyrimidinone carbonyl).
  • C=N/C=C : 1527–1597 cm⁻¹ (aromatic rings).

Nuclear Magnetic Resonance

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 1.18 (t, J = 7.2 Hz, CH₂CH₃).
  • δ 4.04 (t, J = 7.2 Hz, N-CH₂).
  • δ 6.92 (s, thiazole-H).
  • δ 7.25–7.78 (m, pyridine-H).

¹³C NMR :

  • 162.1 ppm (C=O).
  • 150.3 ppm (C-2 of thiazole).
  • 24.8 ppm (CH₂CH₃).

Comparative Analysis of Synthetic Routes

Method Yield (%) Advantages Limitations
Pyridooxazinone Amine Reaction 25–40 High purity, minimal byproducts Low yield, long reaction time
Suzuki Coupling 50–55 Regioselective, scalable Requires halogenated precursor, costly catalysts
Multicomponent Cyclization 35–45 One-pot synthesis Limited substituent tolerance

Industrial-Scale Considerations

For large-scale production, the pyridooxazinone route is favored due to:

  • Cost-Effectiveness : Avoids precious metal catalysts.
  • Safety : Glacial acetic acid is preferable to toxic solvents like DMF.
  • Purification Simplicity : Crystallization suffices for intermediates.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Mechanism of Action

The mechanism of action of 3-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is similar to that of other thiazole-containing compounds, which can modulate various biochemical pathways and enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The following table summarizes key analogs of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Physical Properties Synthesis Method (if available) Reference ID
Target Compound 3-Ethyl, 2-(4-methyl-1,3-thiazol-2-yl) C₁₄H₁₂N₄OS 284.33* N/A Not specified
2-(4-Ethylpiperazinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-thiazolidinyl)methyl] 2-(4-ethylpiperazinyl), 3-(thioxo-thiazolidinyl) C₂₂H₂₈N₆O₂S₂ 488.63 N/A Multi-step cycloaddition/functionalization
2-Chloro-7-fluoro-3-(propan-2-yl) 2-Chloro, 7-fluoro, 3-isopropyl C₁₁H₁₀ClFN₂O 240.66 Density: N/A; MP/BP: N/A Halogenation via N-halosuccinimide
2-Propoxy-4H-pyrido[1,2-a]pyrimidin-4-one 2-Propoxy C₁₁H₁₂N₂O₂ 204.23 MP: 88–90°C; BP: 343.1±52.0°C (predicted) Etherification
2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one 2-Methyl C₉H₈N₂O 160.17 Density: 1.21 g/cm³; BP: 283.1°C Direct alkylation

*Calculated based on molecular formula.

Key Observations:

Substituent Diversity: The target compound’s thiazolyl group contrasts with piperazinyl (e.g., ), halogenated (e.g., ), or alkoxy (e.g., ) substituents in analogs. Thiazole rings often enhance binding to biological targets via sulfur-mediated interactions, whereas halogens (Cl, F) improve metabolic stability .

Synthetic Approaches :

  • Halogenated derivatives (e.g., 2-chloro-7-fluoro) are synthesized via N-halosuccinimide-mediated halogenation of the parent scaffold, as demonstrated in .
  • Piperazinyl and thiazolidinyl analogs require multi-step functionalization , including cycloaddition or nucleophilic substitution .

Physicochemical Properties

  • Molecular Weight : The target compound (284.33 g/mol) falls within the mid-range of derivatives, with piperazinyl-thiazolidinyl analogs exceeding 400 g/mol, which may limit bioavailability .
  • Melting Points : The 2-propoxy derivative exhibits a relatively low melting point (88–90°C), suggesting crystalline stability influenced by the alkoxy group .
  • Density and Lipophilicity : The 2-methyl derivative’s higher density (1.21 g/cm³) correlates with compact packing, while the ethyl and thiazolyl groups in the target compound likely increase logP, enhancing lipid bilayer penetration .

Functional Group Impact on Reactivity

  • Thiazole vs. Thiazolidinone: The target’s thiazole is aromatic and planar, favoring stacking interactions, whereas thiazolidinone analogs (e.g., ) introduce a ketone and thione, enabling hydrogen bonding and tautomerism.
  • Halogenation : Chloro/fluoro substituents (e.g., ) enhance electronegativity, directing electrophilic substitution reactions to specific positions on the scaffold.

Biological Activity

The compound 3-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a member of the pyrido[1,2-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrido-pyrimidine core with an ethyl group and a thiazole moiety. The presence of these functional groups is crucial for its biological interactions and efficacy.

Chemical Formula

  • Molecular Formula: C₁₃H₁₅N₃OS
  • Molecular Weight: 253.35 g/mol

Research indicates that compounds within this class exhibit various mechanisms of action, primarily through inhibition of key enzymes involved in cellular processes:

  • Histone Demethylase Inhibition: Similar derivatives have been shown to inhibit histone lysine demethylases (KDMs), which play critical roles in epigenetic regulation. This inhibition can lead to alterations in gene expression profiles associated with cancer and other diseases .
  • Anticancer Activity: Studies have demonstrated that pyrido[1,2-a]pyrimidines can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .

Therapeutic Potential

The biological activity of this compound suggests potential applications in several therapeutic areas:

  • Cancer Treatment: Due to its ability to inhibit KDMs, this compound may be developed as a therapeutic agent for various cancers, particularly those resistant to conventional therapies.
  • Antiviral Properties: Some derivatives have shown promise in inhibiting viral replication, suggesting potential applications in antiviral drug development .

Case Studies

  • Inhibition of KDMs:
    A study reported the synthesis of several pyrido[1,2-a]pyrimidine derivatives that exhibited potent inhibition against KDM4A and KDM5B demethylases. The most effective compounds demonstrated IC50 values in the low micromolar range, indicating strong inhibitory activity .
  • Anticancer Efficacy:
    In vitro studies on cancer cell lines revealed that certain derivatives led to significant reductions in cell viability (IC50 values ranging from 10 to 30 µM). Mechanistic studies suggested that these compounds induced apoptosis via the intrinsic pathway, evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .
  • Antiviral Activity:
    Research has shown that some thiazole-containing compounds can inhibit the replication of influenza viruses by disrupting protein-protein interactions essential for viral assembly. The compound's structural features were critical for its binding affinity to viral proteins .

Summary of Biological Activities

Activity TypeCompound DerivativeIC50 (µM)Reference
KDM Inhibition3-Ethyl-2-(4-methylthiazol)5
Anticancer (Cell Line)Pyrido-pyrimidine derivative20
AntiviralThiazole derivative15

Structure-Activity Relationship (SAR)

SubstituentEffect on Activity
Ethyl groupEnhances solubility
Thiazole moietyCritical for KDM inhibition
Methyl groupIncreases potency

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